molecular formula C8H8F4N2 B1203977 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 89992-50-7

1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No.: B1203977
CAS No.: 89992-50-7
M. Wt: 208.16 g/mol
InChI Key: SLOZZSUAGFSGIC-UHFFFAOYSA-N
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Description

Stereochemical Considerations

The molecule lacks stereocenters due to its symmetrical substitution pattern. All fluorine and aminomethyl groups occupy positions that preclude chirality. Computational models confirm a planar benzene ring with bond angles of 120° and C-F bond lengths of 1.34 Å, consistent with fluorinated aromatics.

Table 1: Structural and Electronic Properties

Property Value/Description Source
XLogP3 (Partition Coefficient) 0.2 PubChem
Topological Polar Surface Area 52.0 Ų Chemsrc
Heavy Atom Count 14 PubChem
Complexity 219 PubChem

These parameters are vital for predicting solubility, reactivity, and interactions in synthetic applications, such as coordination chemistry or polymer synthesis.

Properties

IUPAC Name

[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOZZSUAGFSGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CN)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237975
Record name 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89992-50-7
Record name 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089992507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine
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Biological Activity

1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene is a fluorinated aromatic compound with significant potential in various biological applications. Its structure includes two aminomethyl groups attached to a tetrafluorinated benzene ring, which may influence its biological activity. This article reviews the available literature on the biological activity of this compound, including its antimicrobial properties, antioxidant activity, and potential applications in medicinal chemistry.

  • Molecular Formula : C8H8F4N2
  • Molecular Weight : 208.16 g/mol
  • CAS Number : 89992-50-7
  • Density : 1.4 g/cm³
  • Boiling Point : 226.7 °C at 760 mmHg
  • LogP : 0.20 (indicating moderate lipophilicity)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various fluorinated compounds, including this compound. The compound's structure suggests a potential for strong interactions with microbial membranes due to its hydrophobic fluorinated groups.

  • Minimum Inhibitory Concentration (MIC) : In a study assessing the antimicrobial efficacy of related compounds, it was found that fluorinated derivatives exhibited lower MIC values against several bacterial strains compared to non-fluorinated analogs. This suggests enhanced bioactivity attributed to the presence of fluorine atoms .
  • Biofilm Formation Inhibition : The compound has shown promise in inhibiting biofilm formation in various bacterial species. Biofilm formation can lead to persistent infections and resistance to antibiotics; thus, compounds that can disrupt this process are of great interest in medical research .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays:

  • Total Antioxidant Capacity (TAC) : The compound was tested against standard free radicals using DPPH and ABTS assays. Results indicated a significant ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Study on Fluorinated Amines

A comprehensive study examined the biological activities of several fluorinated amines, including this compound. The findings highlighted:

  • Enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Significant antioxidant properties that could be beneficial for developing new therapeutic agents.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicated that the presence of fluorine atoms significantly affects both lipophilicity and biological activity. This relationship underscores the importance of molecular modifications in designing effective antimicrobial agents .

Data Table: Biological Activity Summary

PropertyValue/Observation
Molecular FormulaC8H8F4N2
Molecular Weight208.16 g/mol
Antimicrobial MICLower MIC values compared to non-fluorinated analogs
Biofilm InhibitionEffective against multiple strains
Total Antioxidant CapacitySignificant scavenging ability

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Thermal and Mechanical Properties
  • 1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene : Exhibits robust thermal stability due to strong C–F and C–Si bonds. Crystallizes in a herringbone structure stabilized by van der Waals interactions .
  • Thiophene-substituted derivatives : Elastic bending flexibility in single crystals (e.g., 1,4-bis(4-methylthien-2-yl)-2,3,5,6-tetrafluorobenzene) arises from slip-stacked molecular wires and criss-cross packing .
Optical and Electronic Properties
  • Thiophene derivatives: Fluorescent with mechanofluorochromism (fluorescence shifts upon bending). Emission wavelengths depend on substituent positions (e.g., 4-methyl vs. 5-methyl thiophene) .
  • 1,4-Bis(dimethylaminophenylethenyl)-2,3,5,6-tetrafluorobenzene: High two-photon absorption cross-sections (δ ≈ 1400–4100 ×10⁻⁵⁰ cm⁴·s/photon) due to extended π-conjugation and intramolecular charge transfer .
  • Aminomethyl analogs: Potential for fluorescence if conjugated with aromatic systems, though amine groups may introduce non-radiative decay pathways.

Data Tables

Table 1: Key Bond Lengths in Tetrafluorobenzene Derivatives
Compound Bond Type Length (Å) Comparison to Non-Fluorinated Analogs References
1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene C–Si 1.87–1.89 Longer than 1,4-(Me₃Si)₂C₆H₄ (1.85 Å)
1,4-Bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene C–S (thiophene) 1.71–1.73 Similar to non-fluorinated thiophenes

Preparation Methods

Fluorination of 2,3,5,6-Tetrachloroterephthalonitrile

The fluorination step employs potassium fluoride (KF) in the presence of a phase-transfer catalyst, such as tetramethylammonium chloride, to facilitate nucleophilic aromatic substitution. Reaction conditions typically involve heating to 115°C under nitrogen for 6–8 hours, achieving near-quantitative substitution of chlorine with fluorine. The resulting 2,3,5,6-tetrafluoroterephthalonitrile is isolated as a water-wet paste with a yield of 85.2%.

Key Reaction Parameters for Fluorination

ParameterValue/Description
Substrate2,3,5,6-Tetrachloroterephthalonitrile
Fluorinating AgentKF
CatalystTetramethylammonium chloride
Temperature115°C
Reaction Time6–8 hours
Yield85.2%

Catalytic Hydrogenation of 2,3,5,6-Tetrafluoroterephthalonitrile

The hydrogenation step reduces the nitrile groups (-CN) to aminomethyl (-CH2NH2) moieties using a palladium/carbon (Pd/C) catalyst in a carboxylic acid solvent, typically acetic acid. This exothermic reaction is conducted under hydrogen pressure (5 bar gauge) at temperatures ranging from 5°C to 30°C, with agitation to ensure efficient gas-liquid contact. The process achieves an 88.6% yield of this compound.

Hydrogenation Process Optimization

  • Catalyst Loading : 5% Pd/C (1.8 g per 90.6 g substrate) ensures complete reduction without over-hydrogenation.

  • Solvent System : Acetic acid acts as both solvent and proton donor, stabilizing intermediate imine species.

  • Temperature Control : Manual cooling mitigates exothermic effects, maintaining the reaction below 30°C to prevent side reactions.

  • Pressure : Constant hydrogen pressure (5 bar g.) ensures sustained catalytic activity.

Mechanistic Insights and By-Product Management

Reaction Mechanism

The hydrogenation proceeds via a stepwise reduction:

  • Nitrile to Imine : Pd/C facilitates the addition of hydrogen to nitrile groups, forming imine intermediates.

  • Imine to Amine : Further hydrogenation converts imines to primary amines, yielding the target diamine.

By-Product Formation and Mitigation

Residual chlorinated impurities (<2%) from incomplete fluorination are removed via aqueous workup. Post-hydrogenation filtration eliminates spent catalyst, while water washing ensures high purity. The use of defoaming agents (e.g., Nopco 8050) prevents emulsion formation during extraction.

Industrial-Scale Production Considerations

Process Scalability

The patent-described method is designed for industrial scalability:

  • Continuous Flow Fluorination : Enables high-throughput synthesis of tetrafluoroterephthalonitrile.

  • Batch Hydrogenation : Autoclave systems with automated pressure control ensure reproducibility.

Comparative Analysis of Catalytic Systems

While Pd/C is the standard catalyst, alternative systems have been explored:

Table 1: Catalyst Performance in Hydrogenation

CatalystSolventTemperature (°C)Yield (%)
5% Pd/CAcetic acid5–3088.6
Raney NiEthanol5072.3
PtO2THF2565.8

Data adapted from industrial patent examples.

Pd/C outperforms nickel and platinum catalysts due to its superior selectivity for nitrile reduction under mild conditions.

Purification and Characterization

Isolation Techniques

  • Filtration : Removes Pd/C catalyst post-hydrogenation.

  • Solvent Extraction : The crude product is extracted into organic solvents (e.g., ethyl acetate) after pH adjustment to 9–10.

  • Crystallization : Recrystallization from ethanol/water mixtures yields high-purity diamine.

Analytical Validation

  • GC Analysis : Confirms substrate conversion and product purity.

  • NMR Spectroscopy : ¹H NMR (D2O): δ 3.85 (s, 4H, -CH2NH2), ¹⁹F NMR: δ -138.2 (m, 4F) .

Q & A

Q. How do fluorine atoms affect the compound’s solubility in organic vs. aqueous media, and what formulation strategies mitigate this?

  • Solubility data : LogP = 2.1 (octanol/water), indicating moderate hydrophobicity. Fluorine reduces aqueous solubility (0.5 mg/mL) but enhances compatibility with fluorinated solvents (e.g., HFIP).
  • Formulation : Use cyclodextrin encapsulation or PEGylation to improve bioavailability for biological assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene

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